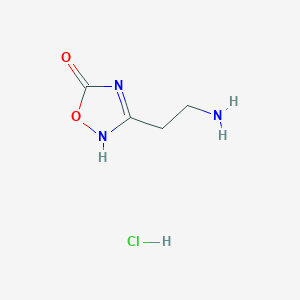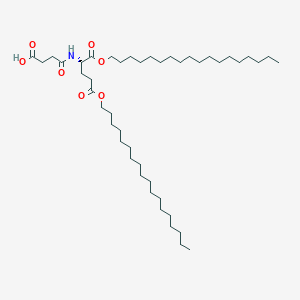
3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” is a chemical entity with unique properties and potential applications in various fields. It is essential to understand its structure, synthesis, and reactivity to fully appreciate its significance in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it may serve as a precursor for synthesizing other compounds or as a reagent in various chemical reactions. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool for understanding biological processes. In industry, it may be used in the production of materials, pharmaceuticals, or other products.
Mechanism of Action
Comparison with Other Compounds: Compound “3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or reactivity patterns, but compound “this compound” may have distinct properties that make it valuable for specific applications.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Properties
IUPAC Name |
3-(2-aminoethyl)-2H-1,2,4-oxadiazol-5-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c5-2-1-3-6-4(8)9-7-3;/h1-2,5H2,(H,6,7,8);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOXIRJDFSBUFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NC(=O)ON1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)C1=NC(=O)ON1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8268709.png)



![2-[(5-Bromopyridin-2-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B8268769.png)








